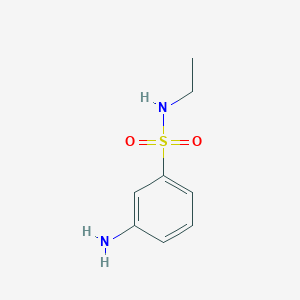

3-amino-N-ethylbenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYKJPSIKCLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428408 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56445-08-0 | |

| Record name | 3-Amino-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 3 Amino N Ethylbenzenesulfonamide

Established Synthetic Pathways for 3-amino-N-ethylbenzenesulfonamide Precursors

The synthesis of this compound and its precursors involves well-established chemical transformations. A common strategy begins with the protection of a more reactive functional group, followed by sulfonation, amidation, and subsequent deprotection.

A typical precursor synthesis starts with a readily available starting material like acetanilide (B955). The amino group in aniline (B41778) is often protected as an acetamide (B32628) to prevent unwanted side reactions during subsequent electrophilic aromatic substitution. The protected compound, acetanilide, can then undergo chlorosulfonation using chlorosulfonic acid. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position due to the ortho, para-directing nature of the acetamido group. The resulting p-acetamidobenzenesulfonyl chloride is a key intermediate. google.com

This intermediate is then reacted with a primary amine, such as ethylamine, to form the N-substituted sulfonamide. The final step involves the hydrolysis of the acetyl protecting group, typically under acidic or basic conditions, to reveal the primary amino group, yielding the target sulfonamide. google.com For instance, crude acetylaminobenzene sulfonamide can be hydrolyzed by heating with a sodium hydroxide (B78521) solution, followed by neutralization with hydrochloric acid to precipitate the p-aminobenzenesulfonamide. google.com

An alternative approach involves the direct sulfonylation of N-ethyl-N-benzylaniline with fuming sulfuric acid. google.com The reaction temperature is carefully controlled, and after sulfonation, the product is isolated by dilution with water, causing it to precipitate. google.com This method provides a direct route to N-substituted sulfonated anilines. Similarly, the synthesis of N-ethyl-3-(trifluoromethanesulfonamido)benzenesulfonamide is achieved by reacting N-ethyl-3-aminobenzenesulfonamide with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine (B128534). prepchem.com

The synthesis of related aminobenzenesulfonamide precursors, such as 3-amino-4-hydroxybenzenesulfonamide, often starts with the corresponding substituted aminophenol. nih.gov This precursor can then undergo various reactions, such as condensation with aromatic aldehydes to form Schiff bases or cyclization reactions to create heterocyclic derivatives. nih.gov

Palladium-Catalyzed Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of molecules like this compound. The primary amino group on the benzene ring serves as a key handle for introducing a wide variety of substituents and for constructing more complex molecular architectures. These reactions are valued for their mild conditions and high functional group tolerance. nih.gov

One of the most common applications is the formation of new carbon-nitrogen (C-N) bonds. For instance, an efficient palladium-catalyzed coupling of 3-chloro-quinoxalinones with various nitrogen-containing nucleophiles, including aromatic and aliphatic amides, has been described. nih.gov Such a reaction, typically employing a catalyst system like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a ligand such as Xantphos and a base like potassium carbonate (K₂CO₃), could be adapted to couple this compound with suitable halo-heterocycles. nih.gov This furnishes N-substituted products in good to excellent yields. nih.gov

The versatility of palladium catalysis extends to the formation of other bonds as well. Palladium-catalyzed aminocarbonylation reactions, for example, allow for the introduction of an amide functional group. The reaction of a 3-iodoflavone with various amines in the presence of a palladium catalyst and carbon monoxide gas produces flavone-3-carboxamides. mdpi.com This methodology demonstrates good functional group tolerance, making it applicable for the derivatization of the amino group on the benzenesulfonamide (B165840) core. mdpi.com

Furthermore, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.gov This provides an alternative route for constructing the sulfonamide moiety itself or for further derivatization. The reactions are known for proceeding under mild conditions without the need for highly reactive organometallic reagents. nih.gov Palladium(II) trifluoroacetate (B77799) has also been shown to catalyze the C-arylation of amino acid-derived hydantoins with aryl iodides, highlighting another potential pathway for modifying structures related to this compound. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Derivatization

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| N-Arylation | Pd(OAc)₂ / Xantphos / K₂CO₃ | 3-Chloroquinoxalinone, Nitrogen Nucleophiles | 3-N-Substituted Quinoxalinones | nih.gov |

| Aminocarbonylation | Pd(OAc)₂ / PPh₃ / Et₃N | 3-Iodoflavone, Amines, CO | Flavone-3-carboxamides | mdpi.com |

| Sulfinamide Synthesis | Pd(OAc)₂ / PAd₂Bn / HCO₂K | Aryl Halides, N-Sulfinylamines | Aryl Sulfinamides | nih.gov |

| C-Arylation | Pd(TFA)₂ | Hydantoins, Aryl Iodides | 5,5-Disubstituted Hydantoins | nih.gov |

Multi-Step Synthesis of Complex Analogues utilizing this compound as a Building Block

The structural features of this compound make it an ideal building block for the multi-step synthesis of more complex and functionally diverse analogues. prepchem.comnih.gov A key strategy in these syntheses is the sequential modification of the molecule's different functional groups, often requiring the use of protecting groups to ensure selectivity.

A common multi-step sequence involves first modifying the sulfonamide portion or the aromatic ring, followed by derivatization of the primary amino group. For example, in the synthesis of sulfanilamide, a related compound, the amino group of acetanilide is protected as an amide. This protection prevents the highly reactive amino group from interfering with subsequent reactions, such as chlorosulfonation. After the sulfonamide group is installed, the protecting group is removed in the final step to reveal the amine. This principle is directly applicable to syntheses starting from this compound, where the amino group can be temporarily protected to allow for selective reactions elsewhere on the molecule.

Complex analogues are often constructed by conjugating the this compound core with other molecular fragments, such as amino acids or heterocyclic systems. nih.govpreveda.sk For instance, 4-aminomethyl- and 4-aminoethyl-benzenesulfonamide derivatives have been synthesized and conjugated with various amino acids. nih.gov This is typically achieved through nucleophilic substitution, where the amino group of the benzenesulfonamide derivative reacts with a suitable precursor, such as a dichloro-substituted triazine, followed by reaction with an amino acid. nih.govnih.gov

A multi-step strategy was also employed to synthesize a series of ethyl N-functionalized β-amino benzimidazole (B57391) acrylate (B77674) derivatives. nih.gov This synthesis involved key steps like reductive amination and transamination, demonstrating how a core structure can be elaborated through a sequence of reliable reactions to build molecular diversity. nih.gov The synthesis of complex carbonic anhydrase inhibitors also showcases the use of aminobenzenesulfonamides as building blocks. nih.gov In these syntheses, a precursor like 4-hydroxy-3-aminobenzenesulfonamide is reacted with molecules such as itaconic acid to form a carboxylic acid derivative, which is then further transformed into a series of amides and esters. nih.gov

Optimization of Reaction Conditions for Analogues of this compound

The efficiency and yield of syntheses involving this compound and its analogues are highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and stoichiometry is crucial for achieving desired outcomes, improving product purity, and making processes more environmentally friendly. nih.govresearchgate.net

A systematic approach to optimization involves screening different reaction components. For the synthesis of N-methyl-2-(quinolin-2-ylamino)acetamide, various bases were tested, with triethylamine (Et₃N) proving to be the most effective. researchgate.net The choice of solvent was also critical, and after screening multiple options, 1-butanol (B46404) was identified as the ideal medium for this transformation. researchgate.net Further optimization showed that increasing the equivalents of the amine reactant led to a higher yield of the final product. researchgate.net

In the synthesis of 1,3,5-triazinyl-substituted benzenesulfonamide derivatives conjugated with amino acids, different synthetic strategies were evaluated. nih.gov It was found that procedures using environmentally friendly solvents like water, in the presence of an inorganic base such as sodium carbonate or sodium bicarbonate, were highly advantageous. nih.govnih.gov In contrast, syntheses using organic solvents like DMF or THF, or an organic base like triethylamine in water, often resulted in lower yields and a higher proportion of impurities. nih.gov The choice between sodium carbonate and sodium bicarbonate was dependent on the specific amino acid being used in the conjugation. nih.gov

The following table summarizes the findings from an optimization study for the synthesis of triazinyl-substituted benzenesulfonamide conjugates, highlighting the impact of the reaction medium and base on the yield and purity of the products.

Table 2: Optimization of Synthesis for Triazinyl-Substituted Benzenesulfonamide Conjugates

| Synthetic Strategy | Solvent | Base/Catalyst | General Outcome | Reference |

|---|---|---|---|---|

| Aqueous Procedure | Water | Sodium Carbonate | Advantageous for many amino acid conjugations, good yields. | nih.govnih.gov |

| Aqueous Procedure | Water | Sodium Bicarbonate | Advantageous, choice depends on the specific amino acid. | nih.gov |

| Organic Base Procedure | Water or DMF | Triethylamine (TEA) | Very low yields (below 10%) for polar amino acids. More useful for hydrophobic amino acids but not optimal. | nih.gov |

| Organic Solvent Procedure | DMF or THF | KF or Na₂CO₃ | Poor results, reactants not well solubilized, high level of impurities. | nih.gov |

These studies underscore the importance of empirical optimization to develop robust and efficient synthetic routes for complex analogues derived from this compound.

Elucidation of Structure Activity Relationships Sar for 3 Amino N Ethylbenzenesulfonamide Analogues in Biological Systems

Systematic Modification Strategies for SAR Determination

The determination of SAR for 3-amino-N-ethylbenzenesulfonamide analogues involves strategic and systematic chemical modifications to the parent molecule. A primary approach involves adjusting the substitution pattern on the benzene (B151609) ring to understand the spatial requirements for optimal interaction with the biological target. nih.gov Researchers often synthesize and test ortho-, meta-, and para-substituted derivatives to pinpoint the most favorable position for substituents relative to the sulfonamide group. nih.gov This allows for the definition of the optimal binding orientation within the active site of a target enzyme or receptor. nih.gov

Another key strategy is the introduction of a diverse range of substituents onto the phenyl ring and the amide nitrogen. This is done to create varied electronic and lipophilic environments around the molecule. nih.gov These modifications can include the addition of alkyl groups, halogens, hydroxyl groups, and other functionalities. For instance, in the development of metallo-β-lactamase ImiS inhibitors, phenylamide was grafted with different substituents to manipulate the electronic and lipophilic properties, which in turn influenced the inhibitory activity of the molecules. nih.gov

Furthermore, a "libraries from libraries" approach can be employed to generate a wide array of analogues. nih.govnih.gov This involves taking a core scaffold, such as a sulfonamide, and linking it to various heterocyclic structures like piperazine, thiourea, or cyclic guanidines. nih.govnih.gov This method allows for the rapid creation of diverse libraries with different physical and chemical characteristics, facilitating a broad exploration of the chemical space around the this compound core. nih.gov

The synthesis of these analogues often relies on robust and well-established chemical reactions. For example, the coupling of amino acids or other fragments to the benzenesulfonamide (B165840) core is a common strategy. nih.govnih.gov Palladium-mediated amidation reactions have been successfully used to create new carboxamide derivatives of benzenesulfonamides in high yields. nih.gov Similarly, the use of condensing agents like 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (B86325) (WSCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is a standard method for forming amide bonds in the synthesis of analogues for SAR studies. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

The benzenesulfonamide group itself is a well-established pharmacophore, recognized as a potent inhibitor of various enzymes, particularly carbonic anhydrases (CAs). nih.gov The sulfonamide moiety is a key zinc-binding group, crucial for its inhibitory activity against metalloenzymes. nih.gov This interaction involves the sulfonamide coordinating with the zinc ion present in the active site of these enzymes. nih.gov

Beyond the core sulfonamide group, other structural motifs play a significant role in the biological activity of its derivatives. The carboxamide functionality, for example, is a ubiquitous pharmacophore in drug molecules and has been incorporated into benzenesulfonamide derivatives to enhance their therapeutic potential. nih.govresearchgate.net

Heterocyclic rings are another critical structural motif. The 1,2,3-triazole ring, for instance, is increasingly vital in medicinal chemistry due to its stability, hydrogen bonding capability, and moderate dipole character. nih.gov It can act as a key pharmacophore element, forming hydrogen bonds or hydrophobic interactions, or serve as a linker to connect different parts of a molecule. nih.gov Similarly, the imidazole (B134444) core is found in many approved drugs and is known for its electron-rich character, which facilitates binding to a variety of enzymes and receptors. nih.gov

The concept of a "tail approach" is often utilized in the design of benzenesulfonamide derivatives, where different chemical moieties are attached to the core structure to improve properties like potency and selectivity. researchgate.netacs.org These "tails" can be designed to interact with specific regions of the target's active site, often leading to enhanced binding affinity. For example, a benzylaminoethylureido tail has been incorporated into benzenesulfonamide structures to target human carbonic anhydrases. nih.gov

Impact of Substituent Variation on Efficacy and Selectivity of this compound Derivatives

The nature and position of substituents on the benzenesulfonamide scaffold have a profound impact on the efficacy and selectivity of its derivatives. Research has shown that even minor changes in substitution can lead to significant differences in biological activity.

For instance, in the context of metallo-β-lactamase ImiS inhibitors, it was discovered that meta-substituted benzenesulfonamides exhibited improved inhibitory activity compared to their ortho or para counterparts. nih.gov This highlights the importance of the substituent's position for optimal interaction with the enzyme's active site.

The electronic and lipophilic properties of the substituents are also critical. In a study on carbonic anhydrase inhibitors, the introduction of a 4-nitro group or a 4-dimethylamino group on the benzenesulfonamide ring led to more potent inhibitors compared to the unsubstituted parent compound. nih.gov Conversely, in some cases, less potent inhibitors were observed with certain substitutions. nih.gov The introduction of non-polar side chains on amino acid residues conjugated to a 1,3,5-triazinyl-benzenesulfonamide scaffold enhanced the inhibitory activity against human carbonic anhydrase XII (hCA XII). nih.gov

The bulkiness of the substituent can also play a role. For hCA I, II, and IV, the inhibitory effect increased with the bulk of the amino acid side chain in a series of less polar derivatives. nih.gov This suggests that steric factors can influence the binding affinity and selectivity of the compounds.

Furthermore, the introduction of specific functional groups can confer selectivity for different enzyme isoforms. For example, certain benzenesulfonamide derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX and hCA XII over the more ubiquitous hCA I and II. nih.gov This selectivity is crucial for developing targeted therapies with fewer side effects.

The following table summarizes the inhibitory activity of some benzenesulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the impact of substituent variation.

| Compound | Substituent | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| Derivative 1 | 4-amino | >10000 | 18.6 | 45.2 | 7.5 |

| Derivative 2 | 4-aminomethyl | >10000 | 25.3 | 95.3 | 8.1 |

| Derivative 3 | 4-aminoethyl | >10000 | 11.2 | 267.3 | 9.4 |

| Data sourced from a study on 1,3,5-triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates. nih.gov |

This data clearly demonstrates how modifying the linker between the benzenesulfonamide and the triazine ring, as well as the nature of the amino acid substituent, can significantly alter the inhibitory profile against different carbonic anhydrase isoforms.

High-Throughput Screening Approaches for Activity Profiling of Analogues

High-throughput screening (HTS) is a powerful technology that enables the rapid and automated testing of large numbers of chemical compounds for their biological activity. nih.gov This approach is particularly valuable for profiling the activity of libraries of this compound analogues, allowing for the efficient identification of promising lead compounds. nih.gov

HTS assays can be broadly categorized into two main types: whole cell-based assays and target-based assays. nih.gov Whole cell-based assays measure the effect of a compound on a living cell, providing information about its intrinsic activity and potential cytotoxicity. nih.gov Target-based assays, on the other hand, focus on the interaction of a compound with a specific molecular target, such as an enzyme or a receptor. nih.gov

The process of HTS involves several key steps. First, a diverse library of compounds is assembled. In the context of this compound, this could involve synthesizing a combinatorial library with variations at different positions of the molecule. nih.govnih.gov These libraries can be designed to explore a broad chemical space and possess favorable physicochemical properties for drug discovery.

Next, a robust and sensitive screening assay is developed and optimized for an automated platform. axxam.com These assays are typically performed in microplate formats (e.g., 96-well, 384-well, or 1536-well plates) to handle a large number of samples simultaneously. axxam.com The integration of robotic plate handling and multi-modality plate readers allows for the efficient execution of a wide range of assay formats. axxam.com

During the screening campaign, the library of analogues is tested, and the data is collected and analyzed to identify "hits" – compounds that exhibit the desired biological activity. axxam.com It is crucial to differentiate true hits from false positives, which can arise from experimental artifacts or non-specific interactions. axxam.com Follow-up studies, including dose-response experiments and secondary screenings, are then conducted to confirm the activity of the initial hits and to begin to understand their structure-activity relationships. axxam.com

The data generated from HTS can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, untested analogues and guide the design of more potent and selective compounds. mdpi.com

The following table provides an example of data that might be generated from a high-throughput screen of benzenesulfonamide derivatives for their cytotoxic potential against a cancer cell line.

| Compound ID | Concentration (µM) | % Cell Growth Inhibition |

| AL106 | 100 | 78 |

| AL34 | 100 | 64.7 |

| AL110 | 100 | 53.3 |

| Other derivatives | 100 | <50 |

| Cisplatin (B142131) (control) | 100 | 90 |

| Data represents the cytotoxic effect of benzenesulfonamide derivatives in U87 glioblastoma cells. mdpi.comtuni.fi |

This type of data allows for the rapid identification of the most potent compounds in a library, such as AL106 in this example, for further investigation.

Mechanistic Investigations into the Biological Activities of 3 Amino N Ethylbenzenesulfonamide and Its Functional Analogues

Modulation of Cellular Proliferation by 3-amino-N-ethylbenzenesulfonamide Derivatives

Derivatives of this compound have demonstrated significant anti-proliferative activity across various cancer cell lines. The structural scaffold of benzenesulfonamide (B165840) has been utilized to design potent inhibitors of cell growth by modifying its structure to include various heterocyclic and functional groups.

For instance, a series of benzenesulfonamide-bearing imidazole (B134444) derivatives showed notable cytotoxic effects. The most active of these compounds, featuring 4-chloro and 3,4-dichloro substituents, displayed half-maximal effective concentrations (EC₅₀) of 27.8 µM against the malignant melanoma IGR39 cell line and 20.5 µM against the triple-negative breast cancer MDA-MB-231 cell line. nih.gov These compounds were also found to inhibit the ability of a single cancer cell to grow into a colony, a key measure of chemotherapeutic potential. nih.gov

Similarly, phenylisoxazole sulfonamide derivatives have been identified as potent suppressors of leukemia cell proliferation. Compound 58 from this series significantly inhibited the growth of HL-60 and MV4-11 leukemia cells with IC₅₀ values of 1.21 µM and 0.15 µM, respectively. nih.gov Another class, pyridinesulfonamide derivatives, also showed dose-dependent inhibition of survival in acute myeloid leukemia (AML) cells. The compound FD268, for example, was effective against several AML cell lines, including HL-60, MOLM-16, and Mv-4-11. plos.org

The anti-proliferative effects are often linked to the inhibition of specific cellular targets. For example, the efficacy of phenylisoxazole sulfonamide derivatives is attributed to their inhibition of the BRD4 protein, which in turn downregulates the expression of the oncogene c-myc, a critical driver of cell proliferation. nih.gov Likewise, the pyridinesulfonamide FD268 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. plos.org

Table 1: Anti-proliferative Activity of this compound Analogues

| Compound Class | Specific Derivative(s) | Cell Line | IC₅₀ / EC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzenesulfonamide-bearing Imidazole | 4-Chloro/3,4-dichloro substituted | IGR39 (Melanoma) | 27.8 µM | nih.gov |

| Benzenesulfonamide-bearing Imidazole | 4-Chloro/3,4-dichloro substituted | MDA-MB-231 (Breast) | 20.5 µM | nih.gov |

| Phenylisoxazole Sulfonamide | Compound 58 | HL-60 (Leukemia) | 1.21 µM | nih.gov |

| Phenylisoxazole Sulfonamide | Compound 58 | MV4-11 (Leukemia) | 0.15 µM | nih.gov |

| Indenoisoquinoline Analogue | AM6-36 | HL-60 (Leukemia) | 86 nM | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) by this compound Analogues

Beyond halting proliferation, functional analogues of this compound are capable of actively inducing programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of effective anticancer agents.

The pyridinesulfonamide derivative FD268 was found to induce caspase-3-dependent apoptosis in HL-60 leukemia cells. plos.org Caspase-3 is a key "executioner" caspase, and its activation is a central event in the apoptotic cascade. The induction of apoptosis by FD268 is linked to its inhibition of the PI3K/Akt/mTOR pathway, which leads to the activation of the pro-apoptotic protein Bad and the downregulation of the anti-apoptotic protein Mcl-1. plos.org

A structurally related indenoisoquinoline, AM6-36, demonstrated a potent shift from cell cycle arrest at low concentrations to apoptosis at higher concentrations in HL-60 cells. nih.gov The apoptotic response was characterized by classic signatures of programmed cell death, including an increase in annexin (B1180172) V-positive cells (indicating externalization of phosphatidylserine), loss of mitochondrial membrane potential, cleavage of poly (ADP-ribose) polymerase (PARP), and the activation of multiple initiator and effector caspases. nih.gov Mechanistically, these effects were associated with the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of the c-Myc oncogene. nih.gov

Further studies with other heterocyclic derivatives have shown similar capabilities. Certain 4-thiazolidinone (B1220212) derivatives, for example, induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov This was evidenced by their ability to reduce mitochondrial membrane potential and activate a range of caspases, including caspase-7, -8, -9, and -10. nih.gov

Enzyme Inhibition Profiles of this compound Derivatives

The biological activities of this compound derivatives are largely dictated by their ability to inhibit specific enzymes that are crucial for cell function and survival. Research has focused on their inhibitory profiles against proteasomes, kinases, and BET proteins.

The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins, playing a vital role in maintaining cellular homeostasis and regulating processes like the cell cycle and signal transduction. nih.govmdpi.com Its inhibition is a validated strategy in cancer therapy. mdpi.com While many known proteasome inhibitors are peptide-based molecules that form covalent bonds with the enzyme's active site, research has explored other chemical scaffolds. nih.govnih.gov

Some derivatives of aminobenzenesulfonamide have been investigated for their potential to inhibit proteasome activity. While not a primary target for this class, certain analogues have shown inhibitory effects. The specific mechanisms often involve disrupting the ubiquitin-proteasome system, which can lead to an accumulation of regulatory proteins that trigger apoptosis in cancer cells. mdpi.com For example, specific inhibitors of proteasome-associated deubiquitinases (DUBs) like USP14 can enhance proteasome activity, while inhibition of the core proteasome itself blocks protein degradation. mdpi.com The development of non-peptide inhibitors based on scaffolds like aminobenzenesulfonamide could offer alternative therapeutic approaches.

Kinases are a large family of enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer and inflammatory disorders. Derivatives of this compound have been developed as potent kinase inhibitors.

Integrin-Linked Kinase (ILK): A patent has described the synthesis of hydrazonopyrazole derivatives starting from this compound. google.com These compounds were demonstrated to be inhibitors of Integrin-Linked Kinase (ILK), a key component of cell-matrix adhesion sites that regulates cell proliferation, survival, and migration. google.com

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): RIPK1 is a critical regulator of inflammation and programmed cell death pathways, including necroptosis. uantwerpen.be The synthesis of 4-(adamantan-2-ylamino)-3-amino-N-ethylbenzenesulfonamide has been documented in the development of necroptosis inhibitors. uantwerpen.be Such inhibitors often target the kinase activity of RIPK1, and crystal structures have confirmed that related analogues can bind to RIPK1 in an allosteric site, classifying them as type III kinase inhibitors. uantwerpen.be

Phosphoinositide 3-kinase (PI3K): The pyridinesulfonamide derivative FD268 was identified as a highly potent inhibitor of the PI3K enzyme. plos.org This inhibition disrupts the downstream PI3K/Akt/mTOR signaling pathway, which is frequently overactive in leukemia and other cancers, thereby suppressing cell survival and proliferation. plos.org

Table 2: Kinase Inhibition Profile of this compound Analogues

| Kinase Target | Compound Class/Derivative | Biological Context | Reference |

|---|---|---|---|

| ILK | Hydrazonopyrazole derivative | Anti-proliferative, Anti-inflammatory | google.com |

| RIPK1 | Adamantanyl-diaminobenzene-sulfonamide | Necroptosis Inhibition | uantwerpen.be |

| PI3K | Pyridinesulfonamide (FD268) | Acute Myeloid Leukemia | plos.org |

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and transcription factors. nih.gov They play a crucial role in regulating the transcription of key oncogenes. Inhibiting the interaction between BRD4 and chromatin has emerged as a promising therapeutic strategy for cancer.

Derivatives of this compound have been successfully developed as potent BRD4 inhibitors. A patent explicitly documents the use of this compound as a starting material for synthesizing BET-protein-inhibiting dihydroquinoxalinones and dihydropyridopyrazinones. google.com

More specifically, a series of phenylisoxazole sulfonamide derivatives were designed as BRD4 inhibitors. nih.gov One potent compound from this series, compound 58, exhibited IC₅₀ values of 70 nM and 140 nM against the two bromodomains of BRD4 (BD1 and BD2), respectively. nih.gov This inhibition effectively suppressed the expression of the BRD4 target gene c-myc, leading to the observed anti-proliferative effects in leukemia cells. nih.gov This demonstrates that the benzenesulfonamide scaffold can be effectively tailored to create highly potent and selective inhibitors of epigenetic targets.

Mechanisms of Action for Anti-Inflammatory Effects

The biological activities of this compound analogues extend to the modulation of inflammatory pathways. The mechanisms underlying these effects are often directly related to the inhibition of enzymes that also play a role in cancer, such as kinases and BET proteins.

The inhibition of RIPK1 by analogues of this compound provides a direct mechanism for anti-inflammatory action, as RIPK1 is a key mediator of inflammatory signaling and cell death. uantwerpen.be Similarly, the inhibition of ILK by derivatives of this compound has been shown to produce anti-inflammatory effects in a mouse ear-swelling model. google.com

Furthermore, the inhibition of BET proteins like BRD4 has significant anti-inflammatory potential. google.comgoogle.com BRD4 is involved in the transcriptional activation of pro-inflammatory genes. By displacing BRD4 from chromatin, these inhibitors can downregulate the inflammatory response. This has led to the investigation of BET inhibitors for a range of conditions, including inflammatory diseases and acute neutrophilic responses. google.comnih.gov Therefore, the anti-inflammatory properties of this compound derivatives can be attributed to their ability to interfere with key nodes in inflammatory signaling cascades through the inhibition of kinases and epigenetic readers.

Modulation of Cell Signaling Pathways

Mechanistic investigations into the biological activities of this compound and its functional analogues have revealed their significant role as modulators of key cell signaling pathways. This activity is primarily centered on their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in pH regulation and are involved in various physiological and pathological processes, including tumorigenesis.

The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrase isoforms, particularly the tumor-associated CA IX and CA XII. nih.gov These enzymes are critical for cancer cell survival under hypoxic conditions, which are common in solid tumors. nih.gov By inhibiting these enzymes, benzenesulfonamide analogues can disrupt pH regulation in and around tumor cells, leading to increased cell death and reduced tumor growth. nih.gov

The inhibition of carbonic anhydrase activity by these compounds has downstream effects on several critical cell signaling pathways, most notably the Hypoxia-Inducible Factor-1 (HIF-1) pathway and the PI3K/Akt pathway.

The Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Carbonic anhydrase IX (CA IX) is a transcriptional target of the HIF-1 signaling pathway, which is a master regulator of the cellular response to hypoxia. nih.govelsevierpure.com Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes that promote cell survival, angiogenesis, and metastasis. CA IX is one of the most strongly induced genes by HIF-1. nih.gov

Benzenesulfonamide-based inhibitors of CA IX can disrupt a positive feedback loop that exists between CA IX and HIF-1. By inhibiting CA IX activity, these compounds can lead to a less favorable extracellular pH for tumor cell survival, which in turn can influence the stability and activity of HIF-1α. nih.gov This modulation of the HIF-1 pathway is a key aspect of the anti-tumor activity of these compounds.

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is evidence to suggest that the activity of this pathway can be influenced by carbonic anhydrase inhibitors. The relationship is complex and can be cell-type specific. nih.gov In some cancer cell lines, inhibition of the PI3K/Akt pathway has been shown to decrease the expression of CA IX. nih.gov Conversely, some studies suggest that CA inhibitors can modulate PI3K/Akt signaling. For instance, the activation of the PI3K/Akt pathway can be influenced by changes in intracellular pH, which can be brought about by CA inhibitors. mdpi.com

Furthermore, research on various benzenesulfonamide derivatives has demonstrated their ability to directly or indirectly modulate the PI3K/Akt pathway. For example, some benzenesulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR (a downstream effector of Akt), exhibiting potent anti-cancer effects. While not direct analogues of this compound, this highlights the potential of the benzenesulfonamide scaffold in targeting this critical cancer-related pathway.

The following tables present data on the inhibitory activity of various functional analogues of this compound against different carbonic anhydrase isoforms. This inhibitory action is the primary mechanism through which these compounds modulate the downstream cell signaling pathways discussed.

Table 1: Inhibitory Activity (KI) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| Compound Series 1 | ||||

| Derivative A | 295 | 1.7 | >10,000 | 90 |

| Derivative B | >10,000 | 887 | >10,000 | 3746 |

| Compound Series 2 | ||||

| Derivative C | - | - | 1.5 | 0.8 |

| Derivative D | - | - | 38.9 | 12.4 |

| Ureido Derivatives | ||||

| Derivative E | 51.6 | - | - | - |

| Derivative F | 650.9 | - | - | - |

Data sourced from studies on various benzenesulfonamide derivatives. nih.govmdpi.comepa.gov '-' indicates data not available.

Table 2: Inhibitory Activity (KI) of Triazinyl Aminobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA VII (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| Chalcone Derivatives | |||||

| Derivative 1 | - | - | 25.9 | - | - |

| Derivative 2 | - | - | 810.2 | - | - |

| Stilbene Derivatives | |||||

| Derivative 3 | - | 18.9 | - | - | - |

| Derivative 4 | - | 46.8 | - | - | - |

Data sourced from a study on 1,3,5-triazinyl aminobenzenesulfonamides. nih.gov '-' indicates data not available.

Molecular Target Identification and Validation Strategies for 3 Amino N Ethylbenzenesulfonamide Analogues

Biochemical and Biophysical Approaches for Target Engagement Studies

To confirm that a 3-amino-N-ethylbenzenesulfonamide analogue directly interacts with a putative target protein, a suite of biochemical and biophysical methods is employed. These techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction, offering robust evidence of target engagement. nih.gov

Surface Plasmon Resonance (SPR) is a powerful optical technique for real-time analysis of molecular interactions. irbm.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the this compound analogue is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is measured and plotted on a sensorgram. This allows for the precise determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity. nih.govirbm.com

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target molecule. nih.gov By titrating the this compound analogue into a solution containing the target protein, ITC can determine not only the binding affinity (K_d) and stoichiometry (n) but also the key thermodynamic parameters of the interaction: the change in enthalpy (ΔH) and entropy (ΔS). nih.gov This provides deep insight into the forces driving the binding event. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers atomic-level information about molecular interactions. irbm.com Techniques like ligand-observe NMR can detect changes in the NMR spectrum of the this compound analogue upon binding to its target protein. This confirms interaction and can help map the binding interface. nih.gov

Mass Spectrometry (MS) has also been adapted for target engagement studies. Affinity selection mass spectrometry involves incubating a library of compounds with the target protein, removing unbound molecules, and then using MS to identify the compounds that have bound. nih.gov Furthermore, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be used to measure changes in enzyme activity or to quantify covalent binding in biochemical assays. irbm.com

These biophysical techniques are crucial for validating hits from initial screens and providing detailed mechanistic characterization of how a compound binds to its target. nih.gov

Table 1: Biophysical Techniques for Target Engagement Analysis

| Technique | Principle | Key Parameters Measured | Application in Drug Discovery |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. nih.gov | Affinity (K_d), Kinetics (k_on, k_off) | Hit identification, lead optimization, characterization of binding properties. irbm.com |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during complex formation. nih.gov | Affinity (K_d), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Thermodynamic characterization of binding, validation of binding affinity. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the nuclear spin states of atoms in a magnetic field. irbm.com | Binding confirmation, Structural details of interaction site | Fragment screening, structural biology, validation of binding mode. nih.govdrugdiscoverychemistry.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | Binding confirmation, Target identification from complex mixtures | Affinity selection screening, quantification of cellular metabolites, target validation. nih.govirbm.com |

Genetic and Proteomic Methods for Target Confirmation

While biophysical methods confirm a direct interaction in a purified system, genetic and proteomic approaches are vital for validating that this interaction occurs within the complex environment of a cell and is responsible for the compound's biological effect.

Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells and tissues. The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a typical experiment, cells are treated with the this compound analogue and then heated. The aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blot or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound confirms intracellular engagement.

Thermal Proteome Profiling (TPP) , also known as proteome-wide CETSA, extends this principle to the entire proteome. frontiersin.org Instead of analyzing a single protein, mass spectrometry is used to quantify the thermal stability of thousands of proteins simultaneously in response to compound treatment. frontiersin.org This allows for an unbiased identification of the target(s) of a this compound analogue by observing which protein(s) show a significant thermal shift. frontiersin.org This method is particularly valuable for distinguishing on-target from off-target activities. frontiersin.org

Genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the putative target protein. If the biological effect of the this compound analogue is diminished or eliminated in the cells lacking the target protein, it provides strong evidence that the protein is the correct target.

Table 2: Illustrative Workflow for Proteomic Target Confirmation

| Step | Method | Description | Outcome |

| 1. Hit Identification | Phenotypic Screen | A this compound analogue is found to inhibit cancer cell proliferation. | "Hit" compound with a desired biological effect but unknown target. |

| 2. Target Identification | Thermal Proteome Profiling (TPP) | Cells are treated with the hit compound, heated, and changes in protein stability are analyzed by mass spectrometry. frontiersin.org | Protein X shows a significant increase in thermal stability compared to all other proteins. |

| 3. Target Validation | Cellular Thermal Shift Assay (CETSA) | A dose-response experiment using targeted CETSA is performed to confirm the interaction with Protein X in cells. | The hit compound stabilizes Protein X in a dose-dependent manner. |

| 4. Genetic Confirmation | CRISPR/Cas9 Knockout | The gene for Protein X is knocked out in the cancer cells. | The hit compound no longer inhibits the proliferation of the Protein X knockout cells. |

Phenotypic Screening and Reverse Pharmacology Approaches

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in the phenotype of a cell or a whole organism, without prior knowledge of the molecular target. frontiersin.org For instance, a library containing various this compound analogues could be screened for its ability to prevent the death of neurons in a cell-based model of a neurodegenerative disease.

Once a "hit" compound with interesting activity is discovered through such a screen, the challenge is to identify its molecular target. This "hit-to-target" process is a core component of reverse pharmacology. frontiersin.org The goal is to deconvolute the mechanism of action to support further optimization of the compound. frontiersin.org

The process begins with the active compound from the phenotypic screen. The next step is target deconvolution, for which proteomic methods like thermal proteome profiling are exceptionally well-suited. frontiersin.org As described previously, TPP can identify which protein out of thousands is specifically stabilized by the compound, revealing it as a high-confidence candidate target. frontiersin.org An example of this approach was the discovery of an orphan protein as the parasite-specific target of the anthelmintic compound UMW-868, which was initially identified in a phenotypic screen of whole worms. frontiersin.org

Following the identification of a candidate target, the biophysical and biochemical methods outlined in section 5.1 are employed. Techniques like SPR and ITC would be used to confirm a direct, high-affinity interaction between the this compound analogue and the newly identified target protein. nih.govnih.gov This final step validates the findings from the phenotypic screen and proteomic analysis, providing a complete picture from a desired biological effect to a confirmed molecular mechanism. This knowledge is essential for establishing a robust structure-activity relationship and guiding the lead optimization process. nih.gov

Therapeutic Potential and Preclinical Research Applications of 3 Amino N Ethylbenzenesulfonamide Derivatives

Anti-Hyperproliferative Efficacy in Oncological Models

Recent studies have highlighted the potential of 3-amino-N-ethylbenzenesulfonamide derivatives as anti-cancer agents. A series of novel derivatives of a related compound, 3-amino-4-hydroxy-benzenesulfonamide, were synthesized and evaluated for their ability to inhibit human carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer progression. nih.gov The anti-proliferative activity of these compounds was assessed in various cancer cell lines, including human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1). nih.gov

Notably, some of these derivatives displayed significant inhibitory activity against several CA isoenzymes. nih.gov The efficacy of these compounds was tested in both traditional 2D cell cultures and more physiologically relevant 3D tumor spheroid models. nih.govnih.gov For instance, one compound demonstrated the ability to reduce the viability of spheroids from all tested cancer cell lines. nih.gov Another derivative was found to slow the growth of MDA-MB-231 spheroids and reduce the growth of U-87 3D cultures. nih.gov These findings underscore the potential of this chemical scaffold in the development of novel anti-cancer therapies. scilit.comnih.gov Further research has explored the incorporation of different chemical moieties, such as 1,3,5-triazine, to enhance the anti-cancer and hCA IX inhibitory activity of benzenesulfonamides. nih.gov

| Derivative | Cancer Cell Line | Observed Effect |

| Compound 9 (multi-CA inhibitor) | U-87, PPC-1, MDA-MB-231 | Reduced viability of spheroids. nih.gov |

| Compound 21 (not binding to CAs) | U-87, MDA-MB-231 | Reduced growth of 3D cultures. nih.gov |

| Derivative 12d | Breast Cancer (MDA-MB-468) | Best activity with GI% = 62%. nih.gov |

| Derivative 12i | Breast Cancer (MDA-MB-468) | Most active inhibitor with KI = 38.8 nM. nih.gov |

Intervention in Inflammatory and Autoimmune Diseases

The dysregulation of the immune system is a hallmark of inflammatory and autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. nih.gov Natural products and their derivatives have been a significant source of inspiration for the development of new therapies for these conditions. nih.gov While direct preclinical research on this compound derivatives in inflammatory and autoimmune disease models is not extensively documented in the provided results, the structural motifs present in this class of compounds are found in molecules with known immunomodulatory and anti-inflammatory properties. The sulfonamide group, a key feature of this compound, is present in various drugs with anti-inflammatory effects. This suggests a potential avenue for future research into the application of this compound derivatives in the context of inflammatory and autoimmune disorders.

Role in Neurodegenerative Disorder Research

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant challenge to global health. Research into novel therapeutic agents is crucial. One area of investigation involves the development of compounds that can inhibit processes implicated in neurodegeneration, such as the aggregation of amyloid-β (Aβ) peptides in Alzheimer's disease. nih.gov

A study focused on 3-amino-1-propanesulfonic acid (TPS), a compound structurally related to the core of this compound, has shown promise. nih.gov A conjugate of TPS with human serum albumin (HSA-TPS) was found to significantly prevent Aβ aggregation in vitro. nih.gov In an animal model of Alzheimer's disease, administration of HSA-TPS led to a reduction in hippocampal Aβ levels and an improvement in spatial learning and memory. nih.gov This suggests that derivatives of this compound could be explored for their potential to mitigate neurodegenerative processes. Additionally, in silico studies have identified various derivatives of compounds like pyrimidine (B1678525) and benzimidazole (B57391) as potential inhibitors of enzymes such as GSK-3b, which are implicated in the pathology of Alzheimer's disease. nih.gov

| Compound/Derivative | Neurodegenerative Disorder Model | Key Finding |

| HSA-TPS | Alzheimer's Disease (in vitro and in vivo rat model) | Prevents Aβ aggregation, reduces hippocampal Aβ levels, and improves cognitive function. nih.gov |

| Maleimide derivatives | Alzheimer's Disease (in silico) | Potential inhibitors of GSK-3b. nih.gov |

| Synthetic coumarin (B35378) derivatives | Alzheimer's Disease (in silico) | Computationally validated as dual inhibitors of BACE1 and AChE. nih.gov |

Antiviral Applications of this compound Analogues

The search for novel antiviral agents is a continuous effort in the face of emerging and evolving viral threats. Research has shown that aryl sulfonamides, a class to which this compound belongs, can exhibit potent antiviral activity.

One study identified an aryl sulfonamide that inhibits the entry and replication of diverse influenza viruses, including H1N1, H5N1, and H3N2 strains. nih.gov This compound was found to target the hemagglutinin (HA) protein of the virus. nih.gov The synthesis and evaluation of various derivatives of this aryl sulfonamide helped to identify the chemical moieties important for its antiviral activity, positioning it as a lead compound for the development of new influenza treatments. nih.gov Further research into analogues of ribavirin, a broad-spectrum antiviral drug, has also been conducted, with some N-carboxamidine-substituted derivatives showing activity against a range of RNA viruses. nih.gov

| Compound/Analogue | Virus | Mechanism/Effect |

| Aryl sulfonamide (Compound 1) | Influenza A virus (H1N1, H5N1, H3N2) | Inhibits viral entry and replication via the hemagglutinin protein. nih.gov |

| Monomethyl amidine 2c | Respiratory Syncytial Virus (RSV), Parainfluenza type 3 (PIV3), Influenza A and B | Demonstrated antiviral activity. nih.gov |

| Glycine analogue 2f | Punta Toro virus | Showed activity in infected mice, increasing survival and decreasing markers of viral pathogenicity. nih.gov |

Inhibition of Regulated Necrosis (Necroptosis, Ferroptosis)

Regulated necrosis, including necroptosis and ferroptosis, is a form of programmed cell death that plays a role in various pathological conditions. The development of inhibitors of these pathways is an active area of research.

A study focused on the discovery of novel, drug-like inhibitors of ferroptosis, a form of iron-dependent cell death characterized by oxidative lipid damage. epa.gov Starting from the scaffold of Ferrostatin-1 (Fer-1), a known ferroptosis inhibitor, researchers synthesized a series of more stable and soluble analogues. epa.gov These new compounds potently inhibited ferroptosis and showed improved protection against multiorgan injury in mice compared to Fer-1. epa.gov One of the most promising compounds, UAMC-3203, demonstrated in vivo efficacy and a good safety profile. epa.gov While not directly derivatives of this compound, this research highlights the potential for developing small molecule inhibitors of regulated necrosis. Another study investigated amide and ester derivatives of a chlorido[4-carboxy-1,2-disalicylideneaminobenzene]iron(iii) complex as inducers of necroptosis and ferroptosis, with the ester derivatives showing greater activity. rsc.org

Research in Cardiovascular and Atherosclerotic Diseases

Atherosclerosis, a chronic inflammatory disease of the arteries, is a major cause of cardiovascular disease. nih.gov Research into new therapeutic strategies often involves exploring the potential of natural products and their derivatives. nih.gov

While direct studies on this compound in cardiovascular models were not found in the provided results, the structural components of this compound are relevant to cardiovascular research. For example, alterations in the metabolism of amino acids, such as tryptophan, have been linked to atherosclerotic cardiovascular disease. nih.gov Some tryptophan metabolites have been associated with either pro- or anti-inflammatory effects relevant to atherosclerosis. nih.gov This suggests that compounds capable of modulating amino acid metabolism or related inflammatory pathways could have therapeutic potential. Furthermore, various natural and synthetic compounds are being investigated for their ability to mitigate different aspects of atherosclerosis, such as endothelial dysfunction and inflammation. nih.gov

Computational Chemistry and in Silico Modeling in the Discovery and Optimization of 3 Amino N Ethylbenzenesulfonamide Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is crucial for understanding the binding mode of drug candidates and for predicting their binding affinity. In the context of 3-amino-N-ethylbenzenesulfonamide analogues, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

For instance, benzenesulfonamide (B165840) analogues have been investigated as inhibitors of various enzymes, including receptor tyrosine kinases (RTKs) which are implicated in cancer. Molecular docking simulations of benzenesulfonamide derivatives against the human receptor tyrosine kinase TrkA have revealed important binding interactions. nih.gov These studies help in rationalizing the structure-activity relationships (SAR) and in designing more potent inhibitors.

A study on N-substituted benzenesulfonamide compounds as DNA binding agents utilized molecular docking to understand their interaction with DNA. The results indicated that these compounds bind to the minor groove of DNA, with the sulfonamide oxygen atoms forming hydrogen bonds with specific nucleotides like DG10 and DG16. nih.gov

Table 1: Representative Molecular Docking Data for Benzenesulfonamide Analogues

| Compound/Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue of SLC-0111 | Carbonic Anhydrase II | -9.782 | Thr199, Zn |

| Analogue of SLC-0111 | Carbonic Anhydrase IX | -7.466 | Thr199, Zn |

| Benzenesulfonamide 5a | CXCR4 | - (IC50 = 8.0 nM) | Asp97, Arg188 |

| Benzenesulfonamide 5b | CXCR4 | - (IC50 < 10 nM) | Asp97, Arg188 |

| Benzenesulfonamide AL106 | TrkA | - (IC50 = 58.6 µM) | Tyr359, Ser371, Ile374, Gln369 |

Note: The data presented is for illustrative purposes and is derived from studies on various benzenesulfonamide analogues, not exclusively this compound. nih.govmdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. This technique is invaluable for understanding the flexibility of both the ligand and the target protein, and for assessing the stability of their interactions.

MD simulations of protein-ligand complexes, for example, can reveal significant root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values that indicate the stability of the complex. mdpi.com Analysis of the conformational landscape through MD simulations can help in understanding the different states a protein can adopt and how ligand binding influences these conformations. nih.gov For benzenesulfonamide, MD simulations can elucidate its conformational properties, predicting the presence of stable conformers. nih.gov

In a study of a catalytic multivalent peptide-nanoparticle complex, MD simulations were employed to gain atomistic insight into the interactions between peptides and the nanoparticle surface, revealing details not easily accessible through experiments. scielo.br Similarly, for this compound analogues, MD simulations can be used to study their behavior in a simulated physiological environment, providing insights into their dynamic binding process and conformational stability within the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on benzenesulfonamide derivatives to predict their various biological activities. For example, a QSAR study on the dissociation constant (pKa) of benzenesulfonamides demonstrated that physicochemical parameters like surface tension can be successfully used to model this property. arkat-usa.org Another study on 3-(pyridin-2-yl)benzenesulfonamide derivatives developed CoMFA and CoMSIA models to guide the structural optimization for herbicidal activity. nih.gov These models highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for the biological activity. nih.gov

A QSAR analysis of benzenesulfonamide derivatives as anti-glioblastoma agents showed a strong correlation between the predicted and observed biological activities, validating the developed model for predicting the anticancer potential of new compounds. nih.gov

Table 2: Example of a 2D-QSAR Model for Benzenesulfonamide Derivatives

| Biological Activity | QSAR Model Equation | Statistical Parameters | Key Descriptors |

| Herbicidal Activity | (Example) pIC50 = 0.5LogP - 0.2MW + 1.5HBD + C | r² = 0.85, q² = 0.75 | LogP (lipophilicity), MW (molecular weight), HBD (hydrogen bond donors) |

| Anticancer Activity | (KPLS model) | r (training set) = 0.8385, r (test set) = 0.8282 | (Descriptors not specified) |

| pKa | (Example) pKa = a(Surface Tension) + b*(Refractive Index) + c | (Not specified) | Surface Tension, Refractive Index |

Note: The QSAR models presented are illustrative examples from studies on various benzenesulfonamide derivatives. The specific models for this compound analogues would need to be developed based on experimental data for a series of such compounds. nih.govarkat-usa.orgresearchgate.netresearchgate.netnih.govmdpi.com

Virtual Screening for Novel Scaffolds based on this compound Framework

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. When a known active ligand exists, its features can be used to search for similar compounds. When the 3D structure of the target is known, docking-based virtual screening can be employed.

Starting with a core scaffold like this compound, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with potentially improved properties. Hierarchical virtual screening methodologies have been successful in identifying structurally diverse inhibitors from large molecular databases. nih.gov The expansion of accessible chemical space through ultra-large virtual libraries has enabled the discovery of small molecule drugs for even challenging "non-druggable" targets. nih.gov

Pharmacophore modeling, a key component of ligand-based virtual screening, can represent the essential 3D arrangement of functional groups required for biological activity. dovepress.commdpi.com By creating a pharmacophore model based on the this compound framework, researchers can screen for new molecules that fit this model, leading to the discovery of novel chemical scaffolds. mdpi.com

In Silico Toxicity Profiling and Leadlikeness Assessment

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is crucial to reduce late-stage failures in drug development. In silico methods provide a rapid and cost-effective way to predict these properties.

Web-based platforms like ADMETlab 2.0 offer comprehensive predictions of a wide range of ADMET properties, including physicochemical characteristics, medicinal chemistry properties, ADME parameters, and various toxicity endpoints. nih.gov Such tools can be used to perform ADMET profiling of this compound analogues to assess their drug-like properties. researchgate.netfrontiersin.orgresearchgate.net

For instance, in silico analysis of benzenesulfonamide analogues has been used to evaluate their pharmacokinetic properties, drug-likeness, and toxicity profiles, helping to identify candidates suitable for further development. mdpi.com These predictions can flag potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, allowing for early-stage optimization of the chemical structure.

Table 3: Representative In Silico ADMET Profile for a Benzenesulfonamide Analogue

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

| Oral Bioavailability | Good |

Note: This table represents a hypothetical ADMET profile for a this compound analogue based on typical predictions for similar compounds.

Pharmacological and Biological Evaluation Methodologies for 3 Amino N Ethylbenzenesulfonamide Analogues

In Vitro Cellular Assay Systems for Activity Assessment

The initial screening of 3-amino-N-ethylbenzenesulfonamide analogues typically involves in vitro cellular assays to determine their potential biological activity, often focusing on cytotoxic effects against cancer cell lines. These assays provide a rapid and cost-effective means to identify promising lead compounds.

A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov In this assay, cancer cells are cultured in 96-well plates and exposed to varying concentrations of the test compounds. nih.govmdpi.com After an incubation period, typically ranging from 24 to 72 hours, the MTT reagent is added. nih.govmdpi.com Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is measured using an ELISA plate reader, and the concentration at which a compound inhibits 50% of cell growth (IC₅₀) is calculated. nih.gov

Research on various sulfonamide derivatives has demonstrated their cytotoxic potential against a range of human cancer cell lines. For instance, studies have evaluated compounds against breast cancer lines like MDA-MB-231, MCF-7, and MDA-MB-468, as well as cervical cancer cells (HeLa). nih.govmdpi.com The results from these assays allow for a structure-activity relationship (SAR) analysis, where variations in the chemical structure, such as different substituents on the sulfonamide nucleus, can be correlated with changes in cytotoxic potency. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of Sulfonamide Analogues

| Compound Analogue | Cell Line | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB231, MCF-7 | MTT Cell Viability Assay | Showed promising anticancer potential and DNA binding interactions. | mdpi.com |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | MTT Cell Viability Assay | Exhibited significant cytotoxicity with GI₅₀ values of 7.2 µM (HeLa), 4.62 µM (MDA-MB231), and 7.13 µM (MCF-7). | mdpi.com |

| Various Synthesized Sulfonamides | HeLa, MCF-7, MDA-MB-468 | MTT Assay | Showed significant dose-dependent cytotoxicity, particularly against the MDA-MB-468 breast cancer cell line (IC₅₀ < 30 µM). | nih.gov |

| Methanesulfonamide Analogue (5b) | Various Cancer Cell Lines | Sulforhodamine B (SRB) Assay | Demonstrated potent growth-inhibitory activities against a panel of cancer cell lines. | acs.org |

In Vivo Animal Models for Efficacy and Mechanistic Studies

Following promising in vitro results, lead candidates are advanced to in vivo testing using animal models to assess their efficacy, pharmacodynamics, and potential mechanisms of action in a whole-organism context. The choice of animal model depends on the therapeutic area being investigated.

For anticancer research, a common model is the nude mouse xenograft. acs.org In this model, human cancer cells, such as the renal cancer cell line Caki-1, are subcutaneously implanted into immunodeficient mice. acs.org Once tumors are established, the mice are treated with the test compound (e.g., a sulfonamide analogue) or a vehicle control. acs.org Tumor volume is monitored over time to determine the compound's ability to inhibit tumor growth. acs.org This model provides crucial data on the in vivo antitumor activity of the drug candidate. acs.org

For other therapeutic applications, such as neurological disorders, different models are employed. For instance, to evaluate the anti-seizure potential of sulfonamide analogues, the 6 Hz mouse psychomotor seizure test is utilized. rsc.org This test assesses the ability of a compound to protect against seizures induced by a specific electrical stimulation, providing a measure of its anticonvulsant efficacy. rsc.org

Table 2: Examples of In Vivo Animal Models for Sulfonamide Analogue Evaluation

| Compound Analogue Class | Animal Model | Condition Studied | Key Findings | Reference |

|---|---|---|---|---|

| Sulfonadyns (e.g., Sulfonadyn-47) | Mouse | Psychomotor Seizures (6 Hz test) | Significantly increased seizure threshold, showing anti-seizure efficacy. | rsc.org |

| Cryptopleurine Sulfonamide Analogue (5b) | Nude Mouse | Cancer (Caki-1 Xenograft) | Oral administration significantly inhibited tumor growth compared to the control group. | acs.org |

Metabolic Stability and Biotransformation Studies

Understanding the metabolic fate of this compound analogues is critical for predicting their pharmacokinetic profile, including their half-life and potential for drug-drug interactions. These studies are conducted using both in vitro and in vivo systems.

The primary metabolic pathways for sulfonamides are N-acetylation and oxidation. nih.gov N-acetylation occurs at the N4-amino group and is mediated by the N-acetyltransferase (NAT) enzyme system. karger.com The extent of acetylation can vary significantly depending on the specific sulfonamide structure and the species being studied. karger.com Oxidation reactions can lead to the formation of potentially toxic metabolites. nih.gov

In vitro metabolic stability is commonly assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.gov Human liver microsomes (HLM) are often used to predict human metabolism. nih.gov By incubating the compound with microsomes and a cofactor like NADPH, and then measuring the disappearance of the parent compound over time, the in vitro intrinsic clearance (Clint) can be determined. nih.gov This value helps in predicting the hepatic clearance of the drug in vivo. nih.gov Plasma stability is also evaluated to check for degradation by plasma enzymes. nih.gov

In some cases, lymphocyte assays can be used to study the detoxification of oxidative metabolites. nih.gov In this system, lymphocytes are exposed to metabolites generated by a murine hepatic microsomal system, and cell death is measured to assess toxicity. nih.gov

Table 3: Methodologies for Metabolic Stability and Biotransformation Studies

| Study Type | Methodology | Key Parameters Measured | Findings for Sulfonamide Analogues | Reference |

|---|---|---|---|---|

| In Vitro Metabolism | Incubation with human or animal liver microsomes. | In vitro intrinsic clearance (Clint), rate of disappearance of parent compound. | Provides data on hepatic clearance and metabolic rate. Carbamate-based analogues have shown moderate clearance. | nih.govnih.gov |

| Metabolite Identification | Mass Spectrometry (LC-MS/MS) analysis of samples from in vitro or in vivo studies. | Structure of metabolites. | Major pathways include N-acetylation and oxidation. Hydroxylation and glucuronide conjugation also occur. | researchgate.net |

| Plasma Stability | Incubation of the compound in human and rat plasma. | Percentage of compound remaining over time. | Phenylalanine-based carbamate (B1207046) analogues have shown improved stability in rat plasma compared to parent compounds. | nih.gov |

| Genetic Influence | Determination of acetylator phenotype (e.g., using caffeine (B1668208) as a probe). | Correlation between slow/fast acetylator status and drug metabolism/toxicity. | Susceptibility to adverse reactions can be linked to slow acetylator status and impaired detoxification of oxidative metabolites. | nih.gov |

Future Directions and Emerging Research Avenues for 3 Amino N Ethylbenzenesulfonamide Based Compounds

Design of Next-Generation Analogues with Improved Selectivity and Potency

The development of next-generation analogues of 3-amino-N-ethylbenzenesulfonamide with superior selectivity and potency is a primary focus of current research. A key strategy in this endeavor is the "tail approach," which involves the modification of the sulfonamide's side chains to enhance binding affinity and isoform specificity. nih.gov Structural studies have revealed that residues within the hydrophobic pocket of target enzymes, such as carbonic anhydrases (CAs), play a crucial role in determining the binding orientation and affinity of inhibitors. nih.gov

For instance, in the context of carbonic anhydrase inhibitors, the introduction of various substituents to the benzenesulfonamide (B165840) scaffold can significantly modulate the compound's binding profile. mdpi.comnih.gov The presence of both hydrophilic (e.g., hydroxyl, amino) and lipophilic (e.g., aromatic ring) regions within a molecule can improve its pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of more effective drugs by elucidating the correlation between chemical structure and biological activity. mdpi.comnih.gov For example, the size of the substituent at the 3-position of a related 5-oxopyrrolidine fragment was found to modulate the binding profiles of compounds to CA isoenzymes. mdpi.comnih.gov

Furthermore, the introduction of non-polar side chains on amino acid residues conjugated to benzenesulfonamide derivatives has been shown to enhance inhibitory activity against certain CA isoforms. nih.gov Conversely, for other isoforms, the inhibitory effect increases with the bulk of the amino acid side chain in less polar derivatives. nih.gov These findings underscore the importance of fine-tuning the physicochemical properties of the substituents to achieve desired selectivity and potency. Molecular modeling and docking studies are increasingly being employed to visualize and predict the binding interactions of these analogues with their target proteins, further aiding in the design of more potent and selective inhibitors. nih.govnih.gov

Table 1: Structure-Activity Relationship Insights for Benzenesulfonamide Derivatives

| Modification Strategy | Impact on Activity | Relevant Findings |

| Tail Approach | Modulates isoform specificity | Tail groups influence interactions with active-site residues, particularly those lining the hydrophobic pocket. nih.gov |

| Substituent Size | Affects binding profile | Variation in the size of substituents can modulate binding to different isoenzymes. mdpi.comnih.gov |

| Amino Acid Conjugation | Influences inhibitory activity | Non-polar side chains can enhance inhibition of certain isoforms, while the bulk of the side chain can be a factor for others. nih.gov |

| Introduction of Heterocycles | Expands chemical space | N-acyl sulfonamides have been identified as promising inhibitors of human carbonic anhydrase isoforms. chemrxiv.org |

Exploration of Novel Therapeutic Indications

While the benzenesulfonamide scaffold is well-established in the development of carbonic anhydrase inhibitors for conditions like glaucoma, emerging research is uncovering its potential in a broader range of therapeutic areas. nih.govnih.gov The structural diversity of sulfonamide derivatives allows for the targeting of various enzymes and pathways implicated in different diseases. nih.gov

One of the most promising new frontiers for these compounds is in oncology. Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are upregulated in many aggressive cancers, making them attractive targets for anticancer therapies. nih.gov Novel derivatives of closely related compounds like 3-amino-4-hydroxy-benzenesulfonamide have demonstrated activity in cancer cell lines, including glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma. nih.gov The development of selective inhibitors for these tumor-associated CA isoforms is a key area of investigation. nih.govnih.gov

Beyond cancer, sulfonamide derivatives are being explored for their antimicrobial properties. nih.gov For example, a thiazolyl benzenesulfonamide derivative has been identified as a novel inhibitor of thymidine (B127349) kinase in Staphylococcus aureus, an essential enzyme for bacterial DNA metabolism. nih.gov This discovery opens up avenues for developing new therapeutic agents against multidrug-resistant bacteria. nih.gov Furthermore, the sulfonamide moiety is present in drugs targeting a wide array of conditions, including viral infections, inflammation, cardiovascular disorders, and kidney and liver diseases, highlighting the vast therapeutic potential of this chemical class. nih.gov